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molecular formula C10H12O3 B3178058 4-(2-hydroxyphenyl)butanoic Acid CAS No. 35387-19-0

4-(2-hydroxyphenyl)butanoic Acid

Cat. No. B3178058
M. Wt: 180.2 g/mol
InChI Key: CTIJRJWOAGTXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06399534B2

Procedure details

4-(2-Hydroxyphenyl)butyric acid (1 g, 5.55 mmol) was dissolved in 20 mL anhydrous methanol, and 5 mL sulfuric acid. The mixture was heated to reflux for 6 hours. After aqueous workup, 1.14 g of methyl 4-(2-hydroxyphenyl)butyrate was obtained. 1H NMR (CDCl3): 1.92 (q, 2H), 2.40 (t, 2H), 2.65 (t, 2H), 3.72 (s, 3H), 6.84 (m, 2H), 7.10 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12].S(=O)(=O)(O)O.[CH3:19]O>>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][C:11]([O:13][CH3:19])=[O:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C(C=CC=C1)CCCC(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)CCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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